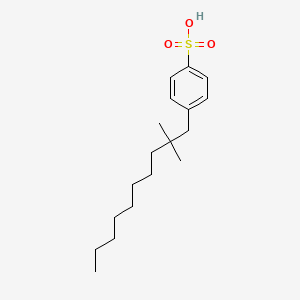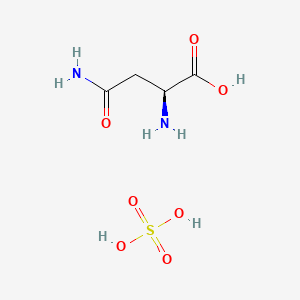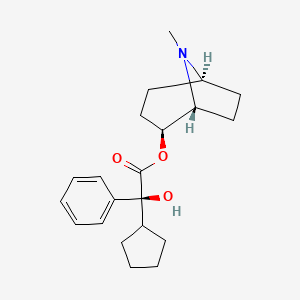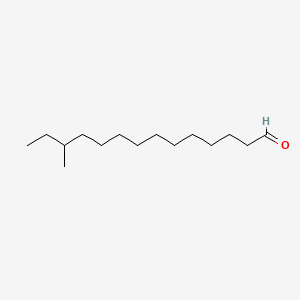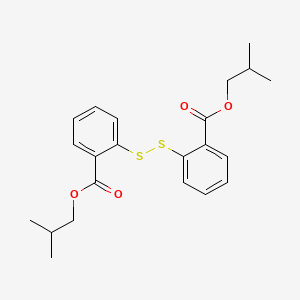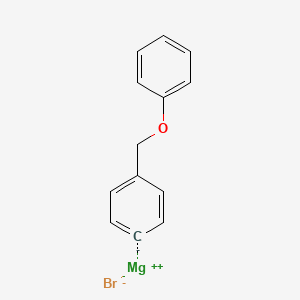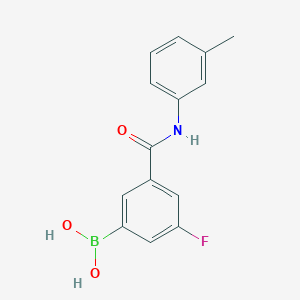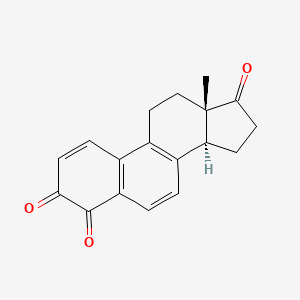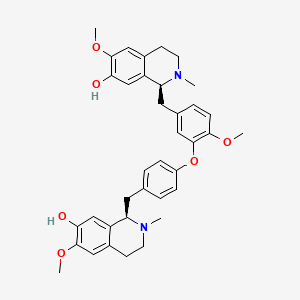![molecular formula C20H22N8O8S2 B12647280 (2S,3S,4R,5S)-2-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 23521-02-0](/img/structure/B12647280.png)
(2S,3S,4R,5S)-2-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 113617, also known as Orbifloxacin, is a synthetic fluoroquinolone antibiotic. It is primarily used in veterinary medicine to treat bacterial infections in animals. The compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative and Gram-positive bacteria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Orbifloxacin is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the quinolone core: The quinolone core is synthesized by reacting a cyclopropylamine derivative with a fluorinated aromatic compound under acidic conditions.
Introduction of the piperazine ring: The piperazine ring is introduced by reacting the quinolone intermediate with a piperazine derivative under basic conditions.
Final modifications: The final product is obtained by introducing additional functional groups, such as fluorine atoms, through various chemical reactions.
Industrial Production Methods
Industrial production of Orbifloxacin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch reactors: Used for the initial synthesis steps to control reaction conditions precisely.
Continuous flow reactors: Employed for subsequent steps to enhance efficiency and scalability.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Orbifloxacin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the quinolone core.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Orbifloxacin, which can have different antibacterial activities and pharmacokinetic properties.
Applications De Recherche Scientifique
Orbifloxacin has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of fluoroquinolones.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections in humans, although it is primarily used in veterinary medicine.
Industry: Used in the development of veterinary pharmaceuticals and as a reference standard in quality control laboratories.
Mécanisme D'action
Orbifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, Orbifloxacin prevents the supercoiling and synthesis of bacterial DNA, leading to cell death. The compound’s molecular targets include the DNA gyrase subunits GyrA and GyrB, as well as the topoisomerase IV subunits ParC and ParE.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different clinical applications.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and anaerobes.
Uniqueness
Orbifloxacin is unique due to its specific use in veterinary medicine and its effectiveness against a wide range of bacterial pathogens. Its chemical structure, which includes a cyclopropyl group and multiple fluorine atoms, contributes to its potent antibacterial activity and favorable pharmacokinetic profile.
Propriétés
Numéro CAS |
23521-02-0 |
|---|---|
Formule moléculaire |
C20H22N8O8S2 |
Poids moléculaire |
566.6 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[6-[[9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C20H22N8O8S2/c29-1-7-11(31)13(33)19(35-7)27-5-25-9-15(27)21-3-23-17(9)37-38-18-10-16(22-4-24-18)28(6-26-10)20-14(34)12(32)8(2-30)36-20/h3-8,11-14,19-20,29-34H,1-2H2/t7-,8+,11-,12+,13-,14+,19-,20+ |
Clé InChI |
CFGATGUQIVQVCT-WGIMJHEJSA-N |
SMILES isomérique |
C1=NC2=C(C(=N1)SSC3=NC=NC4=C3N=CN4[C@@H]5[C@H]([C@H]([C@@H](O5)CO)O)O)N=CN2[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)O |
SMILES canonique |
C1=NC2=C(C(=N1)SSC3=NC=NC4=C3N=CN4C5C(C(C(O5)CO)O)O)N=CN2C6C(C(C(O6)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


